molecular formula C8H8N2O B107739 5-Aminooxindole CAS No. 20876-36-2

5-Aminooxindole

Cat. No. B107739
CAS RN: 20876-36-2
M. Wt: 148.16 g/mol
InChI Key: JPUYXUBUJJDJNL-UHFFFAOYSA-N
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Description

5-Aminooxindole and its derivatives are compounds of interest due to their potential applications in medicinal chemistry and materials science. These compounds are characterized by the presence of an amino group attached to an oxindole framework, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. The amino group adds to the reactivity and functionality of the oxindole core, making it a valuable scaffold for further chemical modifications.

Synthesis Analysis

The synthesis of 5-aminooxazole derivatives, which are closely related to 5-aminooxindoles, has been achieved through a novel multicomponent synthesis approach. This method allows for the rapid preparation of highly functionalized compounds from simple and readily available starting materials . Another efficient protocol for the regioselective synthesis of 5-aminooxazoles involves a Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition, starting from N-(pivaloyloxy)amides and ynamides, which provides good yields and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 5-aminooxindole derivatives is crucial for their biological activity. For instance, the introduction of an aryl or arylethylamino group at the 2-position of 5-hydroxyindoles, which are structurally similar to 5-aminooxindoles, was found to be essential for the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory and allergic responses .

Chemical Reactions Analysis

5-Aminooxindole and its derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the base-mediated chemo- and stereoselective addition of 5-aminoindole onto alkynes has been described, leading to the formation of indolyl enamines without affecting the primary amino groups. This method provides a chemoselective approach to synthesize a variety of enamines, which can be further used for synthetic elaboration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminooxindole derivatives are influenced by their molecular structure. The interfacial synthesis of poly(5-aminoindole) demonstrates unique redox behavior, exhibiting both p-type and n-type doped properties upon the application of positive and negative voltages, respectively. This behavior is attributed to the amine moiety on the polymer backbone. Additionally, the porous texture of the polymer facilitates electron transfer, which is beneficial for electronic applications .

Scientific Research Applications

  • Inhibitors for 5-Lipoxygenase and Potential Cancer Treatment : 5-Aminooxindole derivatives, specifically 2-amino-5-hydroxyindoles, have been found to potently inhibit human recombinant 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis. This inhibition suggests potential for treating inflammatory and allergic diseases, atherosclerosis, and even cancer (Landwehr et al., 2006).

  • Antiproliferative and Proapoptotic Properties : Oxindole derivatives, including 5-Hydroxyoxindole, have been identified for their antiproliferative and proapoptotic effects, indicating potential applications in cancer therapeutics. These compounds have shown to inhibit the proliferation of various cell lines at submicromolar concentrations and influence the activity of extracellular signal-regulated protein kinases (ERKs), which are crucial in cell signaling (Cane et al., 2000).

  • Role in Polymerization and Material Science : 5-Aminooxindole, specifically 5-aminoindole, has been researched for its effect on the polymerization behaviors and mechanical properties of poly(aldehyde functional benzoxazine). This compound was found to enhance the ring-opening polymerization efficiency of benzoxazines at low temperatures and improve the mechanical properties and thermal stability of the resulting materials (Xu et al., 2021).

  • Potential in Corrosion Inhibition : Research on 5-Aminooxindole derivatives, such as 5-aminoindole, has demonstrated their effectiveness as corrosion inhibitors of mild steel in acidic environments. This application is significant in industrial settings, where corrosion prevention is a critical concern (Moretti et al., 1996).

  • Catalyst Support in Fuel Cells : 5-Aminooxindole derivatives have been used in the fabrication of graphene–poly(5-aminoindole) composite films, serving as catalyst supports for methanol electrooxidation in alkaline media. This application is relevant in the development of direct alcohol fuel cells, showcasing the versatility of 5-aminooxindole in energy-related applications (Yue et al., 2013).

Safety And Hazards

5-Aminooxindole is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

5-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYXUBUJJDJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378285
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminooxindole

CAS RN

20876-36-2
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-oxindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-oxindole (25 g) in 120 mL of dimethylacetamide in a Parr bottle was added 10% Pd/C (0.5 g). The mixture was hydrogenated (40 psi H2) for 16 h. The catalyst was removed by filtration and the filtrate was diluted with ether (2 L) to provide 5-amino-oxindole (10.5 g; 50%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Sun, R Sharma, J Bauman, DP Walker… - Bioorganic & medicinal …, 2009 - Elsevier
… demonstrated the CYP3A4 mediated oxidation of the 5-aminooxindole motif, present in the … a retrospective analysis on representative 5-aminooxindole and 5-aminobenzsultam PYK-2 …
Number of citations: 15 www.sciencedirect.com
DP Walker, FC Bi, AS Kalgutkar, JN Bauman… - Bioorganic & medicinal …, 2008 - Elsevier
… also found that 5-aminooxindole and trifluoromethyl were … -electron oxidation of the 5-aminooxindole motif would generate … Not surprisingly, all analogs possessing the 5-aminooxindole …
Number of citations: 59 www.sciencedirect.com
TV Golovko, NI Mikerova, LM Alekseeva… - Pharmaceutical …, 1994 - Springer
… It is interesting that the hydrogenation of compound (Xa) in aqueous alcohol in the presence of 9% Pd/C leads to the formation of the 3-methyl-5-aminooxindole (XII); this is …
Number of citations: 3 link.springer.com
JC Henise, J Taunton - Journal of medicinal chemistry, 2011 - ACS Publications
… Amide-linked electrophilic oxindoles 3 and 6–8 were prepared from 5-aminooxindole in two … 14–16 were synthesized from Boc-protected 5-aminooxindole 22 in three steps: (1) …
Number of citations: 102 pubs.acs.org
B Mouhsine, A Saint Pol, A Karim, M Penhoat… - Reaction Chemistry & …, 2023 - pubs.rsc.org
… Such as in the case of the reaction with 5-aminooxindole 1e (entry 5, table 2) that didn’t show any allylation of the amino group, no allylarylether is formed from 5-hydroxy-2-…
Number of citations: 0 pubs.rsc.org
AS Kalgutkar - Journal of Medicinal Chemistry, 2019 - ACS Publications
… -rich 5-aminooxindole-based inhibitors (exemplified by 48) of the proline-rich tyrosine kinase 2 (PYK2) underwent CYP-catalyzed oxidation on the 5-aminooxindole … 5-aminooxindole …
Number of citations: 89 pubs.acs.org
AS Kalgutkar, R Jones, A Sawant - … pharmacokinetics and toxicity …, 2010 - books.google.com
… 5-aminooxindole and 5-aminobenzosultam derivatives to reactive diiminoquinones susceptible towards bioactivation than the 5-aminooxindole … oxidation of the 5-aminooxindole and 5-…
Number of citations: 46 books.google.com
VM Kramlinger, D Dalvie, CJS Heck… - Drug Metabolism and …, 2022 - ASPET
… is evident with a series of electron-rich 5-aminooxindole-based inhibitors (eg, compound 7, Fig. 2… to or greater than the corresponding 5-aminooxindole derivatives such as compound 7. …
Number of citations: 6 dmd.aspetjournals.org
AS Kalgutkar - Chemico-biological interactions, 2011 - Elsevier
… 2) that resulted from this effort were devoid of RM formation, while exhibiting selective PYK2 inhibition and HLM stability similar to their corresponding 5-aminooxindole counterparts. …
Number of citations: 24 www.sciencedirect.com
H Sun, DO Scott - Chemical biology & drug design, 2010 - Wiley Online Library
… The modification of the carbonyl group of the 5-aminooxindole moiety to a stronger electron-withdrawing sulfone group was found to eliminate reactive metabolite formation, which was …
Number of citations: 160 onlinelibrary.wiley.com

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